2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S/c19-11-5-6-13-14(7-11)22-15-16-12(8-17(13)15)9-1-3-10(4-2-9)18(20)21/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKPMFCYLRAGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group at the 7-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₉N₃O₃S
- Molecular Weight : 311.32 g/mol
- Chemical Structure : The compound features an imidazole ring fused with a benzothiazole moiety, characterized by a nitrophenyl substituent at the 2-position and a hydroxyl group at the 7-position.
Medicinal Chemistry
Antimicrobial Activity :
- The compound has been studied for its potential as an antimicrobial agent against various pathogens, particularly Mycobacterium tuberculosis. Its ability to inhibit pantothenate synthetase makes it a candidate for developing new antitubercular drugs.
Anticancer Properties :
- Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF (breast cancer) and U87 (glioblastoma), with IC50 values of 25.72 μM and 45.2 μM respectively .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF | 25.72 ± 3.95 | Induction of apoptosis |
| U87 | 45.2 ± 13.0 | Cytotoxicity observed |
Biological Research
Biological Activity :
- The compound has been evaluated for its anti-inflammatory properties and potential as a kinase inhibitor, which could be beneficial in treating various diseases associated with inflammation and abnormal cell signaling.
Materials Science
Development of New Materials :
- Due to its unique structural features, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its reactivity allows for functionalization that can tailor materials for applications in electronics and photonics.
Anticancer Efficacy Study
In a study involving tumor-bearing mice, treatment with 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol resulted in significant tumor growth suppression. Flow cytometry analyses indicated that the compound effectively accelerates apoptosis in cancer cells, supporting its potential as an anticancer therapeutic .
Antimicrobial Study
A study focused on the antitubercular activity of this compound revealed that derivatives containing the nitrophenyl group displayed potent inhibitory effects on Mycobacterium tuberculosis, highlighting its promise as a lead compound for drug development against tuberculosis .
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and kinases, thereby affecting cellular pathways involved in disease processes. Molecular docking studies have revealed its binding affinity to targets such as pantothenate synthetase, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
- 2-(4-Nitrophenyl)imidazo[2,1-b]oxazole
- 2-(4-Nitrophenyl)imidazo[2,1-b]thiazole carboxamide derivatives
Uniqueness
2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group enhances its reactivity and potential for further functionalization, while the hydroxyl group at the 7-position provides a site for additional chemical modifications .
Biological Activity
2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol (CAS No. 914224-34-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring fused with a benzothiazole moiety, which is known for contributing to various biological activities. The presence of the nitrophenyl group enhances its pharmacological potential.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
Case Study:
In a study involving tumor-bearing mice, the compound was shown to suppress tumor growth effectively. The mechanism behind this activity appears to involve the induction of apoptosis in cancer cells. Flow cytometry results indicated that the compound accelerates apoptosis in MCF cell lines with a daily dosage regimen, suggesting a dose-dependent effect on tumor suppression .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF | 25.72 ± 3.95 | Induction of apoptosis |
| U87 | 45.2 ± 13.0 | Cytotoxicity observed |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria.
Research Findings:
A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of traditional antibiotics like ampicillin.
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
These results indicate a promising potential for this compound as an alternative antibacterial agent .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound exhibits anti-inflammatory effects.
Mechanism of Action:
Research has shown that it inhibits certain inflammatory pathways by blocking key enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase. This inhibition leads to a reduction in pro-inflammatory cytokines, demonstrating its potential use in treating inflammatory diseases .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Solvent-free Friedel-Crafts | Eaton’s reagent, 80°C | 70–85 | Eco-friendly, minimal byproducts |
| Catalyst-free three-component | Ethanol, reflux | 78–82 | No metal catalysts, high purity |
| Ionic liquid-promoted | [Bmim]Br, 90°C | 65–75 | Reusable solvent, modular design |
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- FT-IR : Identifies functional groups (e.g., nitrophenyl C=O stretch at 1672 cm⁻¹, imidazole N-H at 3450 cm⁻¹) .
- 1H/13C NMR : Confirms aromatic proton environments and substitution patterns (e.g., nitrophenyl protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 420.87) .
- X-ray Crystallography (if applicable): Resolves crystal packing and stereochemistry .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets like pantothenate synthetase?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with active sites. For example, nitro groups form hydrogen bonds with pantothenate synthetase’s Arg167, while the benzothiazole core engages in hydrophobic interactions with Leu152 and Val148. Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ~ -9.2 kcal/mol) .
Advanced: What strategies optimize the compound’s pharmacokinetic properties through structural modifications?
Answer:
- Bioisosteric replacement : Substituting the nitro group with aminophenyl improves solubility (logP reduction from 3.1 to 2.4) while retaining activity .
- PEGylation : Adding polyethylene glycol chains enhances plasma half-life (e.g., t1/2 increased from 2.1 to 6.8 hours in murine models) .
- Prodrug design : Esterification of the hydroxyl group (e.g., acetyl derivatives) improves membrane permeability .
Advanced: When encountering contradictory data in biological activity studies, what methodological approaches validate results?
Answer:
- Dose-response assays : Confirm activity trends across multiple concentrations (e.g., IC50 for antitumor activity ranges 1.2–15 µM depending on cell lines) .
- Orthogonal assays : Cross-validate using fluorescence-based ATP quantification and apoptosis markers (e.g., caspase-3 activation) .
- Structural analogs : Compare activity across derivatives to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .
Q. Table 2: Biological Activity Contradictions and Resolutions
| Study | Reported IC50 (µM) | Resolution Strategy |
|---|---|---|
| Antitubercular (MtPS) | 0.8 vs. 5.2 | Re-test under standardized ATP depletion protocols |
| Anticancer (HeLa) | 1.2 vs. 8.7 | Validate with flow cytometry for apoptosis |
Basic: What safety precautions are necessary when handling this compound based on its SDS?
Answer:
Per SDS guidelines (OSHA HCS):
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (LD50 oral rat: 320 mg/kg) .
- Storage : Keep in airtight containers at -20°C, away from oxidizing agents .
Advanced: How do substituents on the imidazo[2,1-b]thiazole core affect its pharmacological profile?
Answer:
- Electron-withdrawing groups (e.g., -NO2) : Enhance antiparasitic activity (IC50 = 0.5 µM for Leishmania) but reduce solubility .
- Electron-donating groups (e.g., -OCH3) : Improve antifungal activity (MIC = 4 µg/mL against C. albicans) via hydrogen bonding with ergosterol .
- Bulkier substituents (e.g., morpholinoethoxy) : Increase kinase inhibition (FLT3 IC50 = 12 nM) by occupying hydrophobic pockets .
Advanced: How can reaction kinetics inform the scalability of synthetic protocols?
Answer:
- Rate studies : Monitor intermediates via HPLC to identify rate-limiting steps (e.g., imine formation in three-component reactions) .
- Activation energy (Ea) : Solvent-free methods exhibit lower Ea (~45 kJ/mol) compared to traditional routes (~60 kJ/mol), enabling faster scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
